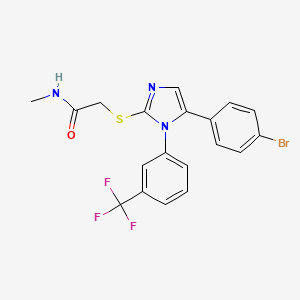

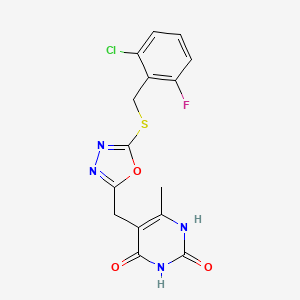

![molecular formula C21H24N2O3S B2590040 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941935-26-8](/img/structure/B2590040.png)

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the pyrrolidine ring, which contributes to the three-dimensional coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, known for their bacteriostatic properties, play a pivotal role in treating bacterial infections and diseases caused by other microorganisms. Beyond their traditional use as antibiotics, sulfonamides have expanded their utility into areas such as antiviral therapies, cancer treatment, and managing Alzheimer's disease. Their inclusion in drugs targeting a range of conditions—from glaucoma and inflammation to dandruff—underscores their versatility and importance in medicinal chemistry. This versatility is attributed to the primary sulfonamide section present in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The exploration of sulfonamide inhibitors across multiple therapeutic targets, including tyrosine kinase, HIV-1 protease, and angiogenesis, highlights their potential in generating valuable drug candidates for a spectrum of diseases (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Ecotoxicity

The presence of sulfonamides in the environment, particularly due to agricultural activities, raises concerns about their ecological impact and the development of microbial resistance. Studies have shown that these compounds can alter microbial populations and potentially pose hazards to human health on a global scale. The need for effective management and reduction of these risks through administrative actions has been emphasized, highlighting the significance of understanding sulfonamides' environmental fate (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Pharmaceutical and Medicinal Significance

Sulfur-containing motifs, such as those found in sulfonamides, offer a broad range of pharmacological properties. The development of sulfonamides and their derivatives has been a focal point in medicinal chemistry, aiming to create less toxic, cost-effective, and highly active analogues. The diversity of therapeutic applications for sulfonamide-containing compounds, spanning from antimicrobial to anticancer and antidiabetic activities, underscores their integral role in drug discovery and the potential for new therapeutic agents (Zhao et al., 2018).

Future Directions

properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15-13-18(9-11-20(15)23-12-4-7-21(23)24)22-27(25,26)19-10-8-16-5-2-3-6-17(16)14-19/h8-11,13-14,22H,2-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASPEYWBVHWSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

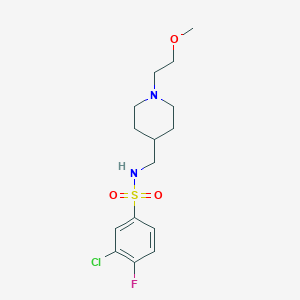

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)

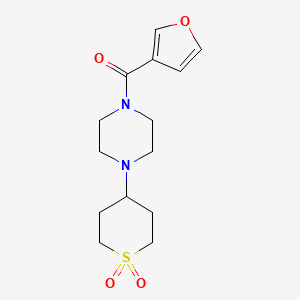

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2589969.png)

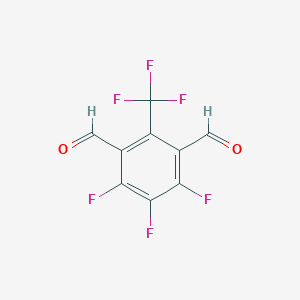

![6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2589970.png)

![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)

![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)